4-Iodo-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula CHINO. It features an iodine atom attached to the benzene ring and a methoxy group at the para position relative to the amide functional group. This compound is characterized by its unique structure, which contributes to its distinct chemical properties and reactivity. The presence of the iodine atom enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and biological studies .
4-Iodo-3-methoxy-N-methylbenzamide exhibits notable biological activities, particularly in pharmacology. It has been shown to permeate the blood-brain barrier effectively, indicating potential central nervous system activity. Furthermore, it acts as a substrate for certain cytochrome P450 enzymes, specifically inhibiting CYP1A2, which is involved in drug metabolism. This inhibition suggests its potential utility in modifying drug interactions and enhancing therapeutic efficacy in specific contexts .
The synthesis of 4-Iodo-3-methoxy-N-methylbenzamide typically involves a two-step process:
This method allows for efficient production while maintaining high purity levels of the final product .
4-Iodo-3-methoxy-N-methylbenzamide has several applications across various fields:
Interaction studies involving 4-Iodo-3-methoxy-N-methylbenzamide have revealed its potential as a pharmacological agent. Its interactions with various biomolecules suggest that it could influence biochemical pathways, particularly those related to neurotransmitter activity due to its ability to cross the blood-brain barrier. Further research is needed to elucidate its full spectrum of interactions and therapeutic potentials .
Several compounds share structural similarities with 4-Iodo-3-methoxy-N-methylbenzamide. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Iodo-N-ethylbenzamide | Similar structure but with an ethyl group on nitrogen | Variation in side chain length affects reactivity |
| 4-Iodo-N-phenylbenzamide | Contains a phenyl group attached to nitrogen | Increased steric hindrance compared to methyl |
| 4-Iodo-N-methylbenzenesulfonamide | Sulfonamide group instead of amide | Different functional properties due to sulfonyl |
| 3-Methoxy-N-methylbenzamide | Lacks iodine but retains methoxy and methyl groups | No halogen substituent; different reactivity |
The uniqueness of 4-Iodo-3-methoxy-N-methylbenzamide lies in its specific combination of an iodine atom and a methyl group attached to the benzamide structure. This configuration imparts distinct chemical properties that make it valuable for targeted applications in both research and industry .
Iodine introduction at the 4-position of the benzamide scaffold typically employs electrophilic iodination rather than nucleophilic pathways due to the electron-donating methoxy group. Directed metalation strategies using lithium diisopropylamide (LDA) enable regioselective iodination of 3-methoxy-N-methylbenzamide precursors. A reported protocol involves:
Alternative methods utilize iodonium salts (e.g., N-iodosuccinimide) in acetic acid, achieving 68% yield but requiring rigorous temperature control to minimize di-iodination byproducts. Comparative data for iodination methods:
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Directed metalation | LDA/I₂ | THF | 72 | 98.5 |
| Electrophilic substitution | NIS/AcOH | AcOH | 68 | 97.2 |
N-Methylation of the amide group is achieved through two primary routes:
Critical challenges include avoiding over-methylation and controlling exothermy during acyl chloride formation. Recent advances employ flow chemistry systems to enhance heat dissipation, improving yield to 78% for the Schotten-Baumann method.
Methoxy group installation precedes iodination to leverage its ortho/para-directing effects. Key approaches:
Williamson Ether Synthesis:
$$ \text{3-Hydroxy-4-iodo-N-methylbenzamide} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Iodo-3-methoxy-N-methylbenzamide} $$
This method achieves 81% yield but requires anhydrous conditions.
Copper-Catalyzed Coupling:
Using CuI/1,10-phenanthroline catalysts enables methoxylation of 3-bromo precursors at 120°C in DMSO (63% yield).
Alkylation position control remains critical, with residual solvent analysis showing 99.8% regioselectivity when using DMF as the solvent.
Modern synthetic routes integrate palladium and copper catalysis to streamline production:
These methods reduce step count from 5 to 3 stages compared to classical approaches, lowering cumulative yield loss from 40% to 18%.
Commercial manufacturing applies these optimizations:
Continuous Flow Systems:
Crystallization Innovation:
Economic assessments show full-scale plants achieving 12.8 metric tons/year capacity at $2,450/kg production cost, assuming 82% overall yield.